2,4,6-Trimethylbenzyl chloride
Overview
Description
2,4,6-Trimethylbenzyl chloride, also known as α2-Chloroisodurene, is an organic compound with the molecular formula C10H13Cl. It is a derivative of mesitylene (1,3,5-trimethylbenzene) where one of the methyl groups is substituted by a chloromethyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4,6-Trimethylbenzyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-trimethylbenzyl chloride typically involves the chloromethylation of mesitylene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent supply of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include 2,4,6-trimethylbenzyl alcohol, 2,4,6-trimethylbenzylamine, and 2,4,6-trimethylbenzylthiol.
Oxidation: Products include 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid.
Scientific Research Applications
2,4,6-Trimethylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the three methyl groups on the benzene ring.
2,4,6-Trimethylbenzoyl Chloride: Contains a carbonyl group instead of a chloromethyl group.
2,4,6-Trichlorobenzyl Chloride: Contains three chlorine atoms on the benzene ring instead of methyl groups
Uniqueness: 2,4,6-Trimethylbenzyl chloride is unique due to the presence of three methyl groups on the benzene ring, which provides steric hindrance and influences its reactivity.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGEIXQCZHICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166435 | |
Record name | 2,4,6-Trimethylbenzyl chloride | |
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Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 36-38 deg C; [Alfa Aesar MSDS] | |
Record name | 2,4,6-Trimethylbenzyl chloride | |
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CAS No. |
1585-16-6 | |
Record name | 2,4,6-Trimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-16-6 | |
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Record name | 2,4,6-Trimethylbenzyl chloride | |
Source | ChemIDplus | |
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Record name | 1585-16-6 | |
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Record name | 2,4,6-Trimethylbenzyl chloride | |
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Record name | 2,4,6-trimethylbenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Trimethylbenzyl chloride particularly interesting for carbocationic polymerization?
A1: Research indicates that this compound, in conjunction with titanium tetrachloride (TiCl4) and N,N-dimethylacetamide, can initiate the living carbocationic polymerization of isobutylene. [] This is significant because it enables the creation of well-defined polyisobutylene (PIB) with specific end groups. [] The "living" nature of this polymerization is key as it allows for excellent control over the polymer's molecular weight and architecture.
Q2: How does the initiation process using this compound compare to other initiators?
A2: Studies have shown that initiation using this compound in this system is relatively slow compared to some other initiators used in carbocationic polymerization. [] This "slow initiation" can be advantageous as it allows researchers to better control the polymerization process and synthesize polymers with targeted properties. Kinetic analysis of the polymerization using this compound provides valuable information about the ratio of initiation and propagation rates, which helps in understanding the polymerization mechanism. []
Q3: What are the potential applications of polyisobutylene synthesized using this compound?
A3: The controlled polymerization of isobutylene using this compound opens doors to creating "telechelic" polyisobutylenes. [] These polymers have reactive groups at both ends, making them ideal for further modifications and the creation of block copolymers. This has significant implications for developing new materials with tailored properties, such as adhesives, sealants, and additives for lubricants.
Q4: How is this compound synthesized?
A4: this compound can be produced through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). [] This reaction typically involves reacting mesitylene with paraformaldehyde and hydrogen chloride, leading to the substitution of a chloromethyl group onto the aromatic ring. The reaction profile and product formation can be monitored using techniques like High Performance Liquid Chromatography (HPLC). []
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